molecular formula C14H17BrO3 B164937 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 125962-59-6

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B164937
M. Wt: 313.19 g/mol
InChI Key: QQRKZYWRDVOVKS-UHFFFAOYSA-N
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Patent
US08993619B2

Procedure details

To a flask charged with dry, freshly ground magnesium turnings (187 mg, 7.7 mmol) and I2 (81 mg, 0.32 mmol) in THF (10 mL) was added a solution of 1,4-dibromobenzene (1.81 g, 7.7 mmol) in THF (10 mL) slowly. The resulting mixture was stirred at rt for 30 min. The resultant pale yellow Grignard solution was cooled to −78° C. and to it was added a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 g, 6.4 mmol) in THF (10 mL) slowly dropwise. The reaction was stirred at −78° C. for 20 min before being allowed to stir and warm to rt for 15 hr. The reaction was quenched with a saturated aqueous NH4Cl solution and extracted with methyl tert-butyl ether. The organic phase was washed with a saturated aqueous NaCl solution, dried over MgSO4, filtered and concentrated by rotary evaporation in vacuo to afford 2.2 g of crude orange oil. Purification of the crude material by column chromatography (50 g silica gel, 0-50% EtOAc:Hept, monitor for 225 nm) afforded 0.99 g of the title compound as a white solid.
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1.[O:12]1[C:16]2([CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]2)[O:15][CH2:14][CH2:13]1>C1COCC1>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:19]2([OH:22])[CH2:20][CH2:21][C:16]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:17][CH2:18]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
187 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
81 mg
Type
reactant
Smiles
II
Name
Quantity
1.81 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask charged
CUSTOM
Type
CUSTOM
Details
with dry
TEMPERATURE
Type
TEMPERATURE
Details
The resultant pale yellow Grignard solution was cooled to −78° C. and to it
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
warm to rt for 15 hr
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 2.2 g of crude orange oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography (50 g silica gel, 0-50% EtOAc:Hept, monitor for 225 nm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.